Indoles
Indoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen atom and two double bonds, typically in the benzene ring structure. They exhibit a wide range of structural diversity due to their unique molecular framework, which allows for varied functional groups that can be attached. Indoles play crucial roles in natural products chemistry as they are found in numerous plants and animals, contributing to biological activities such as antimicrobial properties, cytotoxicity, and potential therapeutic uses.
Structurally, indoles are characterized by the presence of a nitrogen atom at position 3 or 4 on an otherwise aromatic ring system. Their chemical reactivity is influenced by these positions; for instance, position 3-substituted indoles often display enhanced electrophilic character compared to their unsubstituted counterparts. Indoles can undergo various transformations like electrophilic aromatic substitution reactions, which are crucial in synthetic chemistry.
In pharmaceutical research, indoles have been widely explored due to their versatile properties and structural complexity, enabling the development of novel drugs targeting different biological pathways. Their potential as bioactive molecules makes them a valuable tool in drug discovery efforts.
| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
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5-Chloro-1H-indole-2-carbaldehyde | 53590-49-1 | C9H6ClNO |
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5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 55556-41-7 | C15H18N2O |
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1H-Indole, 3-[(trifluoromethyl)thio]- | 62665-49-0 | C9H6F3NS |
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1,2-Ethanedione,1-(3-hydroxy-1-piperidinyl)-2-(1H-indol-3-yl)- | 71765-50-9 | C15H16N2O3 |
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1H-Indole,3-(2-ethyl-5-oxazolyl)- | 73053-81-3 | C13H12N2O |
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1H-Indole, 3-(ethylsulfinyl)- | 87843-30-9 | C10H11NOS |
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1H-Indole-5-sulfonamide | 3074-27-9 | C8H8N2O2S |
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1H-Indole-6-carboxaldehyde,4-methyl- | 3613-03-4 | C10H9NO |
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1H-Indol-3-ol,5-fluoro-, 3-acetate | 3849-75-0 | C10H8FNO2 |
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1H-Pyrrolo[2,3-e]-2,1,3-benzoxadiazole(9CI) | 374112-75-1 | C8H5N3O |
Littérature connexe
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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